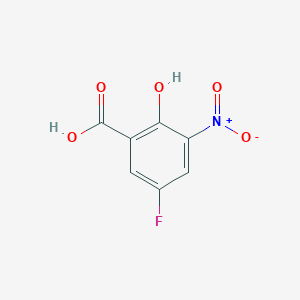

5-Fluoro-2-hydroxy-3-nitrobenzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNGZUZDZKMLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570518 | |

| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130046-91-2 | |

| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130046-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS number and molecular structure.

An In-Depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is fundamental to innovation. This guide provides a detailed examination of this compound, a substituted aromatic compound with significant potential as a building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Compound Identification and Physicochemical Properties

This compound is a poly-substituted benzoic acid derivative. The strategic placement of its functional groups—a fluorine atom, a hydroxyl group, and a nitro group—on the aromatic ring makes it a highly versatile reagent in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 130046-91-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₄FNO₅ | [1][2] |

| Molecular Weight | 201.11 g/mol | [1][2] |

| Canonical SMILES | O=C(O)C1=CC(F)=CC([O-])=C1O | [1] |

| InChI Key | ZHNGZUZDZKMLHL-UHFFFAOYSA-N | [1] |

| LogP | 2.06 | [1] |

Molecular Structure

The structure of this compound is defined by a benzene ring substituted at positions 1, 2, 3, and 5. The carboxylic acid group defines the base name "benzoic acid". The hydroxyl and nitro groups are ortho and meta to the carboxyl group, respectively, while the fluorine atom is at the 5-position.

Caption: 2D Molecular Structure of this compound.

Synthesis Pathway

The synthesis of substituted nitroaromatic compounds often involves electrophilic aromatic substitution, specifically nitration. A plausible and common method for synthesizing this compound involves the direct nitration of a 5-fluoro-2-hydroxybenzoic acid precursor. The reaction typically employs a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure regioselectivity and prevent over-nitration.[3][4][5]

Caption: Generalized workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[6][7] this compound serves as a valuable building block for several reasons:

-

Fluorine Moiety : The C-F bond is strong and the fluorine atom can modulate the pKa of nearby functional groups, improve lipophilicity, and block metabolic oxidation at that position.[7]

-

Carboxylic Acid Group : This functional group is a versatile handle for forming amides, esters, and other derivatives, allowing for the covalent linkage of the molecule to other pharmacophores.

-

Hydroxyl and Nitro Groups : These groups are key precursors for further chemical modifications. The nitro group can be reduced to an amine, which is a common functional group in many APIs, while the hydroxyl group can be converted into esters or ethers.[8]

This trifecta of functional groups makes the molecule a desirable starting material for constructing complex heterocyclic systems and other scaffolds for novel therapeutic agents.[9][10]

Caption: Relationship between functional groups and drug development applications.

Experimental Protocol: Amide Synthesis (Example)

The carboxylic acid moiety of this compound can be readily converted into an amide, a common linkage in pharmaceutical compounds. The following is a representative protocol for this transformation.

Objective: To synthesize N-benzyl-5-fluoro-2-hydroxy-3-nitrobenzamide.

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve 1.0 eq of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Add 1.1 eq of a coupling agent (e.g., HBTU, HATU) and 1.5 eq of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

-

-

Amide Bond Formation:

-

To the activated mixture, add 1.2 eq of benzylamine dropwise.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure amide.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on data for structurally similar compounds, this compound should be handled with care.

-

Hazard Statements : May be harmful if swallowed (H302), cause skin irritation (H315), cause an allergic skin reaction (H317), cause serious eye damage (H318), cause serious eye irritation (H319), and may be harmful if inhaled (H332).[2]

-

Precautionary Measures :

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

Wash skin thoroughly after handling.[12]

-

Wear protective gloves, eye protection, and face protection.[13]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place, in a tightly closed container, under an inert atmosphere, and refrigerated (2-8°C).[2]

-

Note: Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Spectroscopic Data (Predicted)

While experimental spectra should always be used for definitive identification, the expected spectroscopic features can be predicted based on the molecular structure.

-

¹H NMR : The spectrum should exhibit distinct signals for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atom. Two broad singlets corresponding to the acidic protons of the carboxylic acid (-COOH) and hydroxyl (-OH) groups are expected at the downfield end of the spectrum (typically >10 ppm and 5-9 ppm, respectively, in DMSO-d₆).

-

¹³C NMR : The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. The C-F coupling will be observable.

-

IR Spectroscopy : Characteristic absorption bands are expected for the O-H stretch of the hydroxyl and carboxylic acid groups (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-O asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹), and the C-F stretch (~1200-1250 cm⁻¹).[14]

Conclusion

This compound is a chemical intermediate of significant value to the scientific and pharmaceutical research communities. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in drug discovery and development.

References

-

MSDS of 5-Fluoro-2-hydroxybenzoic acid - Capot Chemical. [Link]

-

5-Fluoro-3-hydroxy-2-nitrobenzoic acid | C7H4FNO5 | CID 66874484 - PubChem. [Link]

- Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google P

-

The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. [Link]

-

Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. [Link]

-

Aldehydes, Ketones and Carboxylic Acids - NCERT. [Link]

-

Benzoic acid, 2-hydroxy-3-nitro- - the NIST WebBook. [Link]

-

5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5 | CID 412078 - PubChem. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

-

2-Fluoro-3-Nitrobenzoic Acid: A Cornerstone for Pharmaceutical and Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. achmem.com [achmem.com]

- 3. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]

Solubility Profile of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This guide provides a comprehensive analysis of the expected solubility profile of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid in various organic solvents. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related compounds and theoretical principles to offer a robust predictive framework. Furthermore, it presents a detailed experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their drug development programs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility stands as a cornerstone for successful drug development.[1] The extent to which an API dissolves in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently encountered in medicinal chemistry. Its structure, featuring a combination of a carboxylic acid, a hydroxyl group, a nitro group, and a fluorine atom, suggests a complex interplay of intermolecular forces that will dictate its solubility. Understanding this solubility profile is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for processing steps like crystallization and purification.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

-

Process Chemistry: Optimizing reaction conditions and product isolation.

This guide will first delve into the inferred physicochemical properties of this compound, followed by a theoretical prediction of its solubility using Hansen Solubility Parameters. Finally, a detailed, best-practice experimental workflow for determining its thermodynamic solubility will be presented.

Physicochemical Characterization (Inferred)

-

Molecular Structure:

-

Carboxylic Acid (-COOH): This group is acidic and a strong hydrogen bond donor and acceptor. It will dominate the molecule's acidic nature.

-

Hydroxyl (-OH): A phenolic hydroxyl group is weakly acidic and also a potent hydrogen bond donor and acceptor.

-

Nitro (-NO2): A strongly electron-withdrawing and polar group, it can act as a hydrogen bond acceptor.

-

Fluorine (-F): The most electronegative element, it contributes to the molecule's polarity and can alter the acidity of nearby protons.

-

-

Acidity (pKa): The carboxylic acid group will be the primary acidic center. The presence of two electron-withdrawing groups (nitro and fluoro) on the aromatic ring is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid.

-

Polarity and Hydrogen Bonding: The combination of multiple polar functional groups capable of hydrogen bonding suggests that this compound is a polar molecule. Its solubility will be highest in polar solvents, particularly those that can engage in hydrogen bonding.

Theoretical Solubility Profile: Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[2][3] It is based on the principle of "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in 3D "Hansen space" defined by these three parameters.[2] The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance (Ra) between two substances in Hansen space is a measure of their affinity.[4]

While the precise HSP values for this compound are not published, we can predict its solubility behavior by considering its likely HSP profile in relation to the known HSP values of common organic solvents. Given its structure, it is expected to have high δp and δh values.

Table 1: Hansen Solubility Parameters of Selected Organic Solvents [4][5][6]

| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |

| Polar Protic Solvents | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Water | 15.5 | 16.0 | 42.3 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Nonpolar Solvents | |||

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

Predicted Solubility:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate the polar and hydrogen-bonding functional groups of the molecule.

-

Moderate Solubility: Likely in solvents like acetone and acetonitrile.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene, which cannot overcome the strong intermolecular forces of the crystalline solid.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental determination is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess is crucial to ensure a saturated solution is formed.

-

Include a magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration plateaus.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved API using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or mol/L) by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.

-

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be investigated, especially if crystallization processes are being developed.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good match between the polarity of the solute and solvent is necessary for significant solubility.

-

pH (in aqueous or mixed aqueous-organic systems): As a carboxylic acid, the molecule's ionization state is pH-dependent. In its ionized (deprotonated) form, it will be significantly more soluble in aqueous media. While this guide focuses on organic solvents, this property is crucial for biopharmaceutical considerations.

Conclusion

While direct experimental data on the solubility of this compound is scarce, a strong predictive framework can be established based on its molecular structure and the principles of Hansen Solubility Parameters. It is anticipated to be most soluble in polar organic solvents, particularly those capable of hydrogen bonding. For definitive quantitative data, the shake-flask method is the recommended experimental approach. The detailed protocol provided herein offers a robust starting point for researchers to accurately characterize this compound, facilitating informed decisions in formulation, process development, and preclinical research.

References

- Jouyban, A. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431.

- Agha, E. M. H., et al. (2021). Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. Physics and Chemistry of Liquids, 59(2), 235-247.

- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Pharmaceutical Development and Technology, 11(3), 399-407.

- Jouyban, A., & Acree, W. E. (2006). Solubility prediction in non-aqueous binary solvents using a combination of Jouyban-Acree and Abraham models. Fluid Phase Equilibria, 249(1-2), 24-33.

- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(8), 718-725.

- Pawar, P., & Joshi, P. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 559.

- Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(44), 11546-11556.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

- World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

- Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 634-639.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

- Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 164-168.

-

PubChem. (n.d.). 5-Fluoro-3-hydroxy-2-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. who.int [who.int]

The Strategic Potential of 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid: A Technical Guide for Chemical Innovation

Abstract

The confluence of fluorine chemistry with classical aromatic scaffolds continues to unlock new frontiers in medicinal chemistry and materials science. 5-Fluoro-2-hydroxy-3-nitrobenzoic acid (CAS No. 130046-91-2) emerges as a molecule of significant strategic importance, embodying a unique constellation of functional groups that offer a rich tapestry of synthetic possibilities.[1][2] This technical guide provides an in-depth analysis of the core attributes of this compound, delineating its potential research applications for scientists and professionals engaged in drug discovery and the development of advanced materials. By examining the interplay of its fluoro, hydroxyl, nitro, and carboxylic acid moieties, we will explore its promise as a versatile building block for creating novel chemical entities with tailored properties.

Physicochemical Properties and Structural Rationale

This compound is a multifaceted aromatic compound with the molecular formula C₇H₄FNO₅ and a molecular weight of approximately 201.11 g/mol .[2] The strategic arrangement of its functional groups on the benzene ring dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 130046-91-2 | [1] |

| Molecular Formula | C₇H₄FNO₅ | [2] |

| Molecular Weight | 201.11 g/mol | [2] |

| IUPAC Name | This compound | [1] |

The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of molecules, a highly desirable trait in medicinal chemistry.[3] The hydroxyl and carboxylic acid groups are capable of forming hydrogen bonds, which can influence a molecule's solubility and its binding affinity to biological targets. Furthermore, the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, a property that is extensively leveraged in organic synthesis.[3]

Synthetic Strategies: A Proposed Pathway

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds, such as the nitration of substituted salicylic acids. A proposed multi-step synthesis is outlined below.

Sources

Whitepaper: Deconstructing the Multifaceted Mechanism of Action for 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Fluoro-2-hydroxy-3-nitrobenzoic acid scaffold represents a compelling, albeit underexplored, chemotype in modern drug discovery. By integrating the well-established anti-inflammatory properties of a salicylic acid core with the electronically modulating and bioreductive potential of a nitro group and the metabolic-stabilizing effects of fluorination, these derivatives emerge as candidates for polypharmacological agents. This guide synthesizes established biochemical principles and data from analogous molecular classes to propose a cohesive, multi-pronged theoretical mechanism of action. We postulate that these derivatives function not through a single target, but via a synergistic interplay of cyclooxygenase (COX) inhibition, modulation of key inflammatory signaling pathways such as NF-κB, and potential for bioreductive activation, leading to selective cytotoxicity in hypoxic environments or antimicrobial effects. This document provides the foundational mechanistic hypotheses and outlines a clear, actionable experimental framework to validate these theories, paving the way for their rational development as next-generation therapeutics.

Introduction: A Scaffold of Convergent Functionality

The pursuit of novel therapeutics often leads to the strategic combination of well-characterized pharmacophores to achieve synergistic effects, enhanced potency, or improved pharmacokinetic profiles. The this compound structure is a prime example of such molecular architecture. It is built upon three key functional components, each contributing a distinct and potent biological activity:

-

The Salicylate Core: The 2-hydroxybenzoic acid backbone is the cornerstone of one of the oldest and most successful classes of anti-inflammatory drugs.[1] Its mechanisms, while centered on cyclooxygenase (COX) inhibition, are known to be pleiotropic, affecting a range of cellular signaling cascades.[[“]]

-

The Nitro Group (-NO₂): Far from being a passive substituent, the nitro group is a powerful electron-withdrawing moiety that profoundly alters a molecule's electronic distribution and reactivity. In medicinal chemistry, it is recognized as a "structural alert" or toxicophore, but it is also harnessed as a key feature in prodrugs that undergo bioreductive activation, particularly in antibacterial and anticancer agents.[3][4]

-

The Fluoro Substituent (-F): The introduction of fluorine is a time-tested strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] The carbon-fluorine bond's strength resists metabolic cleavage, while fluorine's high electronegativity can modulate acidity and create favorable interactions with biological targets.[5][6]

This guide deconstructs the probable contributions of each component to formulate a holistic theoretical mechanism of action for this class of derivatives. We will explore the foundational anti-inflammatory activity, delve into the more speculative but highly plausible roles of the nitro group, and consider the enhancing effects of fluorination.

The Salicylate Core: The Anti-Inflammatory Anchor

The primary and most predictable aspect of the derivatives' mechanism stems from their salicylic acid backbone. Salicylates exert their effects through multiple, interconnected pathways.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The canonical mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][[“]]

-

COX-1: A constitutively expressed isoform with crucial homeostatic functions, including gastric mucosa protection and platelet aggregation.[1]

-

COX-2: An inducible isoform that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1]

While less potent than their acetylated counterpart, aspirin, salicylates are known to inhibit COX enzymes.[7] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects, while the concurrent inhibition of COX-1 can lead to common NSAID-related side effects, such as gastrointestinal distress.[1] The specific COX-1/COX-2 selectivity profile of this compound derivatives would be a critical determinant of their therapeutic window.

Secondary Mechanisms: Modulation of Inflammatory Signaling

Beyond direct enzyme inhibition, salicylates influence the upstream signaling pathways that control the expression of inflammatory genes.

-

Inhibition of NF-κB Signaling: The Nuclear Factor kappa B (NF-κB) is a master transcription factor for a host of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. Salicylic acid has been shown to inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[[“]] This action provides a broader anti-inflammatory effect than COX inhibition alone.

-

Modulation of MAPK Pathways: Mitogen-Activated Protein Kinase (MAPK) cascades are another set of critical signaling pathways involved in cellular responses to external stimuli, including inflammation. Salicylates can interfere with these pathways, further dampening the inflammatory response.[[“]]

The Nitro Group: A Hub of Bioreductive Potential

The nitroaromatic group is a versatile functionality in drug design. Its strong electron-withdrawing nature creates an electron-deficient site, making the molecule susceptible to enzymatic reduction, which can either lead to selective activation or detoxification.[8][9]

Hypothesis: Bioreductive Activation as a Prodrug Strategy

In environments with low oxygen tension (hypoxia), such as those found in solid tumors or sites of bacterial infection, nitroreductase enzymes are highly active. These enzymes can reduce the nitro group (-NO₂) sequentially to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups.[10] The intermediate species, particularly the hydroxylamino derivative, are often highly reactive and can form covalent adducts with cellular nucleophiles like DNA and proteins, leading to cytotoxicity.[8]

This bioactivation mechanism is the basis for the selective toxicity of several nitroaromatic drugs.[3] It is plausible that this compound derivatives could function as hypoxia-activated prodrugs, targeting cancer cells or anaerobic bacteria with high specificity.

Hypothesis: Nitric Oxide (NO) Donation

Certain nitroaromatic compounds are capable of releasing nitric oxide (NO), a critical signaling molecule with vasodilatory, anti-platelet, and neurotransmitter functions.[9] While this is more common for organic nitrates, some nitroaromatics can be metabolized to release NO. If this were the case for these derivatives, it could contribute to their overall pharmacological profile, potentially enhancing blood flow to inflamed tissues or adding a cardiovascular dimension to their activity.

The Fluoro Substituent: Fine-Tuning for Efficacy

The strategic placement of a fluorine atom can dramatically improve a drug candidate's profile. Its effects are primarily steric and electronic.

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[5]

-

Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of the carboxylic acid and phenolic hydroxyl groups. This change can influence the molecule's ionization state at physiological pH, affecting its membrane permeability and its ability to interact with target binding sites.

-

Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and selectivity for its biological target(s).[5]

Integrated Mechanisms and Therapeutic Hypotheses

By combining the effects of the three functional moieties, we can propose several integrated mechanisms and therapeutic applications.

| Therapeutic Hypothesis | Salicylate Core Contribution | Nitro Group Contribution | Fluoro Group Contribution |

| Dual-Action Anti-Inflammatory Agent | Primary COX/NF-κB inhibition for anti-inflammatory and analgesic effects.[[“]] | Potentiates anti-inflammatory action through electronic effects; may contribute NO-mediated vasodilation.[9] | Increases potency, metabolic stability, and bioavailability.[5] |

| Hypoxia-Activated Anticancer Prodrug | May contribute to cancer prevention via COX-2 inhibition.[[“]] | Confers selective cytotoxicity in hypoxic tumor microenvironments via bioreductive activation.[3][4] | Enhances tumor penetration and stability. |

| Novel Antimicrobial Agent | Exerts baseline antibacterial/antifungal activity by disrupting cell membranes.[11][12] | Undergoes bioreduction to form cytotoxic reactive nitrogen species, effective against anaerobic and microaerophilic bacteria.[13] | Improves penetration into microbial cells. |

Proposed Experimental Validation

To transition from theoretical postulation to empirical evidence, a structured, multi-step validation process is required. The following protocols provide a roadmap for elucidating the precise mechanism of action.

Experimental Protocol 1: COX-1 and COX-2 Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC₅₀) of the derivatives against COX-1 and COX-2 isoforms.

-

Methodology:

-

Utilize commercially available human recombinant COX-1 and COX-2 enzyme assay kits (e.g., colorimetric or fluorometric).

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

-

Incubate the enzyme with the test compound for a specified pre-incubation period (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of Prostaglandin G₂ (PGG₂) or other downstream products according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

-

Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Experimental Protocol 2: NF-κB Luciferase Reporter Assay

-

Objective: To determine if the derivatives inhibit the NF-κB signaling pathway in a cellular context.

-

Methodology:

-

Use a stable cell line (e.g., HEK293T or HeLa) transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to cytotoxicity.

-

Normalize luciferase activity to cell viability and calculate the dose-dependent inhibition of NF-κB activation.

-

Experimental Protocol 3: In Vitro Nitroreductase Assay

-

Objective: To confirm that the nitro group of the derivatives can be reduced by nitroreductase enzymes.

-

Methodology:

-

Use a purified bacterial nitroreductase (e.g., E. coli NfsA or NfsB).

-

Prepare a reaction mixture containing the enzyme, the test compound, and a reducing cofactor (NADH or NADPH) in an appropriate buffer.

-

Monitor the reaction progress by observing the consumption of NADPH/NADH (decrease in absorbance at 340 nm) or by directly measuring the formation of the amino derivative using HPLC-UV.

-

Perform the assay under both aerobic and anaerobic conditions to assess oxygen sensitivity.

-

Calculate the rate of reaction to determine if the compound is a substrate for the enzyme.

-

Conclusion

The this compound scaffold is a rationally designed platform for developing novel therapeutics with a potentially complex and advantageous mechanism of action. The theoretical framework presented here posits a synergistic interplay between established anti-inflammatory pathways, driven by the salicylate core, and the unique bioreductive potential conferred by the nitro group. The fluorine substituent is expected to enhance the overall drug-like properties of these derivatives. This multifaceted mechanism suggests potential applications in inflammation, oncology, and infectious diseases. The proposed experimental protocols offer a clear path to validating these hypotheses, transforming this promising chemical scaffold from a theoretical concept into a validated lead series for drug development.

References

- Cavalieri, E., & Rogan, E. (n.d.). The Nitroaromatic Group in Drug Design.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Primas, N., et al. (n.d.). Special Issue: Nitro Group Containing Drugs. MDPI.

- Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?.

- (n.d.). Nitro-containing pharmaceuticals and functional materials.

- (n.d.). Salicylic Acid (Aspirin).

- (n.d.).

- (n.d.).

- (n.d.). Pharmacology and Biochemistry of Salicylates and Related Drugs.

- (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC - PubMed Central.

- (n.d.). 5-Fluoro-3-hydroxy-2-nitrobenzoic acid. Benchchem.

- (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives...

- Paraskevopoulos, G., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed.

- (n.d.). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed.

- (n.d.). Biological Impacts of Fluorination.

- (n.d.).

- (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH.

- Khan, S. G. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- (n.d.). 5-Fluoro-2-methoxy-3-nitrobenzoic acid. Sigma-Aldrich.

- Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining.

- (n.d.).

- (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. PMC - NIH.

- (n.d.). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization.

- (n.d.). WO2011023573A1 - Antimicrobial amino-salicylic acid derivatives.

Sources

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. consensus.app [consensus.app]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. svedbergopen.com [svedbergopen.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biological Activity of Fluorinated Nitrobenzoic Acid Compounds: A Technical Guide for Researchers

Introduction: The Therapeutic Potential of a Unique Chemical Scaffold

Fluorinated nitrobenzoic acids represent a fascinating and promising class of molecules in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and nitro groups onto the benzoic acid backbone imparts unique physicochemical properties that can significantly enhance biological activity. The high electronegativity and small size of fluorine can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which influences cell permeability.[1] Simultaneously, the nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the molecule and is often a key pharmacophore in various bioactive compounds.[2] This technical guide provides an in-depth exploration of the methodologies used to investigate the biological activities of fluorinated nitrobenzoic acid derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret experiments in this exciting field.

I. Assessing Anticancer Activity: From Cytotoxicity Screening to Mechanistic Insights

The evaluation of novel compounds for anticancer activity is a cornerstone of oncological drug discovery. The primary objective is to identify agents that selectively inhibit the growth of cancer cells with minimal toxicity to normal cells.

Rationale for Experimental Design: Selecting the Right Tools

The choice of cancer cell lines is a critical first step in any anticancer screening cascade. Each cell line possesses a unique genetic and phenotypic profile that can influence its response to a particular compound.[2] Therefore, screening against a panel of cell lines representing different cancer types (e.g., lung, breast, colon) is highly recommended to assess the breadth of a compound's activity. For instance, the A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines are commonly used and represent diverse cancer histologies.[3]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the selected cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the fluorinated nitrobenzoic acid compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values obtained from the MTT assay should be tabulated for clear comparison of the cytotoxic potency of different fluorinated nitrobenzoic acid derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| FNBA-1 | A549 (Lung) | 15.2 |

| MCF-7 (Breast) | 22.8 | |

| HeLa (Cervical) | 18.5 | |

| FNBA-2 | A549 (Lung) | 8.7 |

| MCF-7 (Breast) | 12.1 | |

| HeLa (Cervical) | 9.9 | |

| FNBA-3 | A549 (Lung) | 35.4 |

| MCF-7 (Breast) | 45.2 | |

| HeLa (Cervical) | 41.3 |

Experimental Workflow: Anticancer Activity Assessment

Caption: Workflow for assessing the anticancer activity of fluorinated nitrobenzoic acid compounds using the MTT assay.

II. Investigating Antimicrobial Properties: A Screen for Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fluorinated nitrobenzoic acid derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.

Rationale for Experimental Design: Targeting Clinically Relevant Pathogens

When screening for antimicrobial activity, it is crucial to include a panel of both Gram-positive and Gram-negative bacteria. This provides a broader understanding of the compound's spectrum of activity. Commonly used strains include Staphylococcus aureus (Gram-positive), a major cause of skin and soft tissue infections, and Escherichia coli (Gram-negative), a common cause of urinary tract and gastrointestinal infections.[4]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Methodology:

-

Preparation of Inoculum and Agar Plates:

-

Prepare Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

-

Culture the selected bacterial strains in Mueller-Hinton Broth (MHB) overnight.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Evenly swab the entire surface of the MHA plates with the standardized bacterial suspension.

-

-

Well Preparation and Compound Addition:

-

Aseptically bore wells (6-8 mm in diameter) into the seeded agar plates using a sterile cork borer.

-

Prepare solutions of the fluorinated nitrobenzoic acid compounds at known concentrations in a suitable solvent.

-

Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

-

-

Incubation and Data Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

Data Presentation: Quantifying Antimicrobial Potency

The diameter of the zone of inhibition provides a qualitative or semi-quantitative measure of antimicrobial activity. The results should be presented in a table for easy comparison.

| Compound ID | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

| FNBA-1 | S. aureus | 100 | 14 |

| E. coli | 100 | 11 | |

| FNBA-2 | S. aureus | 100 | 18 |

| E. coli | 100 | 15 | |

| FNBA-3 | S. aureus | 100 | 9 |

| E. coli | 100 | 7 | |

| Ciprofloxacin | S. aureus | 10 | 25 |

| E. coli | 10 | 30 |

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for screening the antimicrobial activity of fluorinated nitrobenzoic acid compounds using the agar well diffusion method.

III. Elucidating Anti-inflammatory Mechanisms: Targeting Key Signaling Pathways

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Fluorinated nitrobenzoic acid derivatives have the potential to modulate inflammatory responses through various mechanisms.

Rationale for Experimental Design: Investigating the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Therefore, investigating the effect of fluorinated nitrobenzoic acid compounds on the NF-κB pathway is a key step in understanding their anti-inflammatory potential.

Experimental Protocol: In Vitro COX Inhibition Assay

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[6] A COX inhibitor screening assay can be used to determine if fluorinated nitrobenzoic acid derivatives directly inhibit COX-1 and/or COX-2.

Step-by-Step Methodology (using a commercial kit):

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).

-

Add the fluorinated nitrobenzoic acid compound at various concentrations to the inhibitor wells.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubate for a specified time at 37°C.

-

Stop the reaction using a stop solution provided in the kit.

-

-

Detection and Data Analysis:

-

The product of the COX reaction (e.g., Prostaglandin G2 or PGF2α) is detected using a colorimetric or fluorometric method, as described in the kit protocol.[1][7][8]

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

-

Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by anti-inflammatory compounds. Nitroaromatic compounds may interfere with this pathway at several levels, including the inhibition of IKK activity or the prevention of NF-κB's DNA binding activity.

Caption: The canonical NF-κB signaling pathway and potential points of inhibition by fluorinated nitrobenzoic acid derivatives.

IV. Conclusion: A Roadmap for Future Drug Discovery

This technical guide has outlined a systematic approach to investigating the biological activities of fluorinated nitrobenzoic acid compounds. By employing a combination of in vitro assays, researchers can effectively screen for anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols and the rationale behind experimental choices provided herein serve as a foundation for robust and reproducible research. The unique chemical properties of this scaffold, coupled with the ever-present need for novel therapeutics, make the exploration of fluorinated nitrobenzoic acid derivatives a compelling and potentially fruitful area of drug discovery.

V. References

-

Simplified diagram depicting the two NF-κB signalling pathways. Both... - ResearchGate. [Link]

-

Schematic diagram of the core NF‐κB signalling pathway. The core... - ResearchGate. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

-

COX Fluorescent Inhibitor Screening Assay Kit - Interchim. [Link]

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC - NIH. [Link]

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC - NIH. [Link]

-

NF-κB Signaling Pathway Diagram - SciSpace. [Link]

-

NF-κB - Wikipedia. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. [Link]

-

An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - Dove Medical Press. [Link]

-

[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. assaygenie.com [assaygenie.com]

The Synthesis and Discovery of Novel 5-Fluoro-2-hydroxy-3-nitrobenzoic Acid Analogs: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, discovery, and potential applications of novel analogs of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid. This scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the realms of oncology and infectious diseases. We will delve into the strategic considerations behind the synthesis of these molecules, provide detailed experimental protocols, and discuss the structure-activity relationships that guide the design of next-generation drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical space for their therapeutic programs.

Introduction: The Therapeutic Potential of Fluorinated Nitroaromatic Scaffolds

The strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The fluorine atom, owing to its small size and high electronegativity, can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups.[1] The nitro group, a strong electron-withdrawing moiety, can participate in key interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[2]

The this compound core combines these features within a salicylic acid framework, a privileged structure in drug discovery known for its anti-inflammatory and other therapeutic properties.[3] This unique combination of functional groups suggests a high potential for developing novel therapeutic agents with diverse mechanisms of action. This guide will provide a comprehensive overview of the synthesis of the parent molecule and its analogs, alongside a discussion of their potential biological activities.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs primarily relies on electrophilic aromatic substitution, specifically nitration, of appropriately substituted precursors. The choice of starting material and reaction conditions is critical to control regioselectivity and achieve high yields.

Synthesis of the Core Scaffold: this compound

The most direct route to the parent compound involves the nitration of 5-fluorosalicylic acid. The hydroxyl and carboxyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director. The interplay of these directing effects, along with steric hindrance, favors the introduction of the nitro group at the 3-position.

Experimental Protocol: Nitration of 5-Fluorosalicylic Acid

Objective: To synthesize this compound.

Materials:

-

5-Fluorosalicylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Acetonitrile

-

Ice

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel 60

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluorosalicylic acid (1 equivalent) in acetonitrile with gentle warming.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 equivalents) to acetonitrile while maintaining the temperature at 0°C.

-

Nitration: Slowly add the nitrating mixture dropwise to the cooled solution of 5-fluorosalicylic acid, ensuring the temperature does not rise above 5°C.

-

Reaction: Stir the reaction mixture at 0°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture over a pad of silica gel 60.

-

Extraction: Pour the filtrate into a separatory funnel containing ice-cold water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent system if necessary.

Expected Yield: 75-80%

Synthesis of Novel Analogs

The true potential of this scaffold lies in the synthesis of a diverse library of analogs with varied substituents. These modifications can be introduced either by starting with a differently substituted precursor or by functionalizing the core molecule.

2.2.1. Variation of Substituents on the Aromatic Ring

The synthesis of analogs with different substituents on the aromatic ring can be achieved by starting with the appropriately substituted salicylic acid derivative. For example, to introduce a methyl group at the 6-position, one would start with 5-fluoro-2-hydroxy-6-methylbenzoic acid.

Table 1: Examples of this compound Analogs with Varied Ring Substituents

| Analog | Starting Material | Key Synthetic Step |

| 6-Methyl-5-fluoro-2-hydroxy-3-nitrobenzoic acid | 5-Fluoro-2-hydroxy-6-methylbenzoic acid | Nitration |

| 4-Chloro-5-fluoro-2-hydroxy-3-nitrobenzoic acid | 4-Chloro-5-fluorosalicylic acid | Nitration |

| 5-Fluoro-2-hydroxy-3-nitro-6-propylbenzoic acid | 5-Fluoro-2-hydroxy-6-propylsalicylic acid | Nitration |

2.2.2. Functionalization of the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl groups of the core scaffold provide convenient handles for further derivatization, allowing for the exploration of a wider chemical space.

-

Esterification: The carboxylic acid can be readily converted to a variety of esters by reaction with the corresponding alcohol under acidic conditions or using coupling agents.

-

Amidation: Amide analogs can be synthesized by activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent) followed by reaction with a primary or secondary amine.

-

Etherification: The phenolic hydroxyl group can be alkylated to form ether analogs using an appropriate alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of an Amide Analog

Objective: To synthesize N-benzyl-5-fluoro-2-hydroxy-3-nitrobenzamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in dichloromethane. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the mixture at room temperature for 2 hours.

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0°C. In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane. Add this solution dropwise to the acid chloride solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Discovery and Biological Evaluation

Analogs of this compound have shown promise in a variety of therapeutic areas, particularly as antimicrobial and anticancer agents. The presence of the nitroaromatic moiety is often associated with antimicrobial activity, while the fluorinated salicylic acid core can contribute to anti-inflammatory and antiproliferative effects.[4]

Antibacterial Activity

Several studies have highlighted the potential of nitroaromatic compounds as antibacterial agents.[4] The mechanism of action is often attributed to the reduction of the nitro group within the bacterial cell, leading to the formation of cytotoxic reactive nitrogen species. The structure-activity relationship (SAR) of salicylic acid analogs as inhibitors of β-lactamase has been investigated, revealing that the addition of a nitro group can increase activity.[5][6]

Table 2: In Vitro Antibacterial Activity of Selected Analogs

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 5-Fluoro-2-hydroxy-3,5-dinitrobenzoic acid | Pseudomonas aeruginosa | 11 mmol/L (IC50) | [5] |

| N-(substituted)-5-chlorosalicylamide | Various | Varies | [7] |

Anticancer Activity

Salicylic acid derivatives have long been explored for their anticancer properties. The introduction of fluorine and a nitro group can enhance this activity. The potential mechanisms of action are diverse and may include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of novel analogs on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[8][9]

Structure-Activity Relationship (SAR) and Rationale for Design

The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship, providing crucial insights for the design of more potent and selective drug candidates.

-

Aromatic Ring Substituents: The nature and position of substituents on the aromatic ring can significantly impact biological activity. Electron-withdrawing groups may enhance antimicrobial activity, while bulky groups can influence binding to specific protein targets.[10]

-

Carboxylic Acid Modifications: Conversion of the carboxylic acid to amides or esters can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Amidation can also introduce new hydrogen bonding interactions with the target.[7]

-

Hydroxyl Group Modifications: Alkylation of the phenolic hydroxyl group can alter the compound's acidity and hydrogen bonding capacity, which can be critical for target engagement.

Visualization of Key Processes

Synthetic Workflow

Caption: General workflow for the synthesis of novel analogs.

Drug Discovery and Development Pathway

Caption: Pathway from scaffold selection to clinical development.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse analog libraries. The preliminary biological data for related compounds suggest significant potential in the development of new antibacterial and anticancer drugs.

Future research in this area should focus on:

-

Expansion of Analog Libraries: The synthesis of a wider range of analogs with diverse substituents is crucial to fully explore the chemical space and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be critical for their further development.

-

In Vivo Evaluation: Promising candidates identified in in vitro screens should be advanced to in vivo models of disease to assess their efficacy and pharmacokinetic properties.

By leveraging the synthetic strategies and biological insights presented in this guide, researchers can accelerate the discovery and development of novel drug candidates based on the this compound scaffold.

References

-

[Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. ([Link])

-

The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles. ([Link])

-

Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ([Link])

-

Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on β-lactamase | Request PDF. ([Link])

-

Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. ([Link])

-

Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ([Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ([Link])

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ([Link])

-

Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ([Link])

-

Nitration of Salicylic Acid | PDF | Chemical Reactions. ([Link])

-

(12) Patent Application Publication (10) Pub. No.: US 2002/0072626A1. ([Link])

-

The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. ([Link])

-

Nitration of Salicylic Acid by Green Approach. ([Link])

-

(PDF) Synthesis of 5-Fluoro Salicylic Acid. ([Link])

-

Scheme 7: Nitration of salicylic acid (19). ([Link])

- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. ()

- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. ()

- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. ()

-

Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. ([Link])

-

Overcoming Synthetic Challenges in Medicinal Chemistry. ([Link])

-

Nitration of Substituted Aromatic Rings and Rate Analysis. ([Link])

-

New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. ([Link])

- CN118405972B - Preparation method of 5-fluoro salicylic acid. ()

-

Synthesis and antimicrobial testing of 5-fluorouracil derivatives. ([Link])

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ([Link])

-

Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. ([Link])

-

Synthesis and antimicrobial activity of some novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines. ([Link])

-

Significance of Fluorine in Medicinal Chemistry: A Review. ([Link])

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ([Link])

-

Progress and challenges in the synthesis of sequence controlled polysaccharides. ([Link])

-

Synthesis of Polyimides in the Melt of Benzoic Acid. ([Link])

-

Synthetic Strategies to Access Fluorinated Azoles. ([Link])

-

Novel fluoroquinolone analogs as anticancer agents. ([Link])

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]